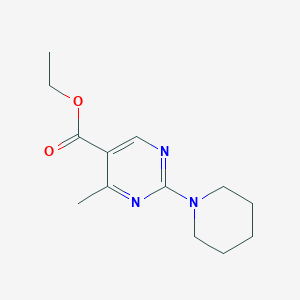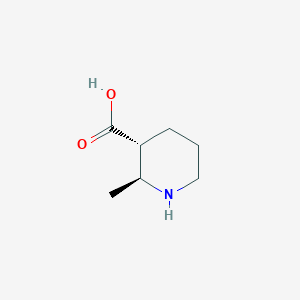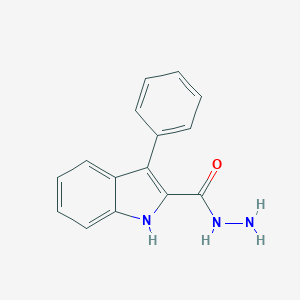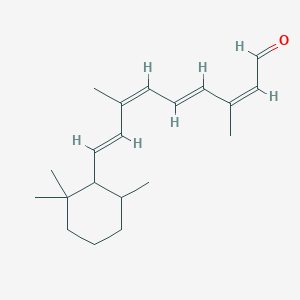
5,6-Dihydroretinal
説明
5,6-Dihydroretinal is a chemical compound with the molecular formula C20H30O . It has an average mass of 286.452 Da and a mono-isotopic mass of 286.229675 Da . It contains a total of 51 bonds, including 21 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 six-membered ring, and 1 aliphatic aldehyde .
Synthesis Analysis
Isomers of 5,6-dihydroretinal have been synthesized previously and used to form pigment analogues of bovine rhodopsin . The synthesis process involves the use of 5,6-dihydro- and 5,6-dihydrodesmethylretinals .Molecular Structure Analysis
The molecular structure of 5,6-Dihydroretinal includes a six-membered ring and an aliphatic aldehyde . The structure also contains 5 double bonds and 5 rotatable bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydroretinal include a boiling point of 364.11°C and a melting point of 68.66°C . The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 7.56 .科学的研究の応用
Studying Opsin Shifts in Hydroretinochromes : Tsujimoto, Iida, Sheves, and Ohashi (1997) utilized 5,6-Dihydroretinal in research focusing on the irregularity in opsin shifts of hydroretinochromes (Tsujimoto et al., 1997).
Functional Aromatic Scaffolds and Biomimetic Polymers : D’Ischia, Napolitano, and Pezzella (2011) discussed the potential of 5,6-Dihydroxyindoles in designing new functional aromatic scaffolds, biomimetic polymers, and nanomaterials with tailored optical and electronic properties (D’Ischia et al., 2011).
Creation of Synthetic Visual Pigment Analogs : Blatz, Dewhurst, Balasubramaniyan, and Balasubramaniyan (1968) used 5,6-Dihydroretinal III to create a new synthetic visual pigment analog of cattle opsin, exhibiting spectral properties and photochemical behavior similar to naturally occurring pigments (Blatz et al., 1968).
Role in Eumelanin Biosynthesis : Arzillo (2010) highlighted the central role of 5,6-Dihydroxyindole in the biosynthesis of eumelanins, which are crucial in determining human skin, hair, and eye pigmentation (Arzillo, 2010).
Inhibiting Skin Tumor Promotion : Verma, Slaga, Wertz, Mueller, and Boutwell (1980) investigated how 5,6-epoxyretinoic acid and its metabolite, 5,6-dihydroretinoic acid, can inhibit skin tumor promotion, useful for screening potential prophylactic activities of new retinoids (Verma et al., 1980).
In Vivo Imaging of HSV1-TK : Bar‐Shir, Liu, Liang, Yadav, McMahon, Walczak, Nimmagadda, Pomper, Tallman, Greenberg, van Zijl, Bulte, and Gilad (2013) reported that 5-methyl-5,6-dihydrothymidine is an optimal probe for in vivo imaging of herpes simplex virus type-1 thymidine kinase (Bar‐Shir et al., 2013).
Kinetic Study of Oxidation Products : Bienvenu and Cadet (1996) focused on the synthesis and kinetic study of the diastereomers of 5,6-dihydroxy-5,6-dihydro-5-methyl-2'-deoxycytidine, important for understanding the oxidation products of 5-methyl-2'-deoxycytidine (Bienvenu & Cadet, 1996).
Formation of Pigment Analogues of Bacteriorhodopsin : Mao, Govindjee, Ebrey, Arnaboldi, Balogh‐Nair, Nakanishi, and Crouch (1981) demonstrated that 5,6-Dihydroretinal forms pigment analogues of bacteriorhodopsin, which show proton pumping ability in egg lecithin vesicles (Mao et al., 1981).
特性
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethylcyclohexyl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15,18-19H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHIXRTGAZOND-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C=CC(=CC=CC(=CC=O)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1/C=C/C(=C/C=C/C(=C/C=O)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroretinal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



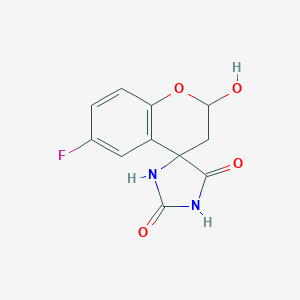
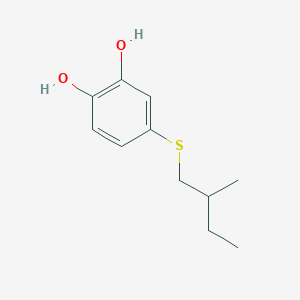

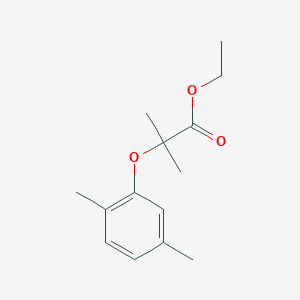
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
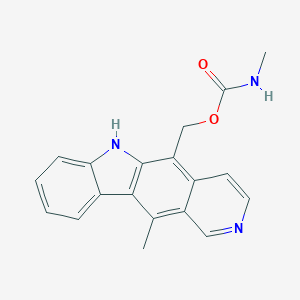
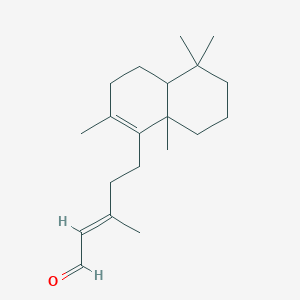
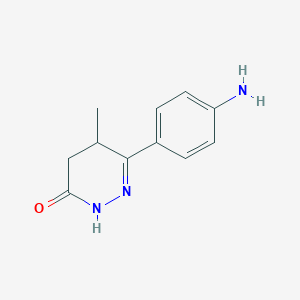
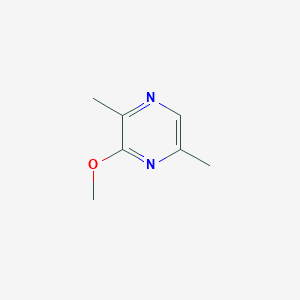
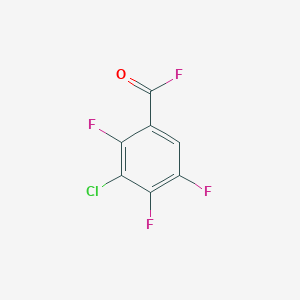
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
